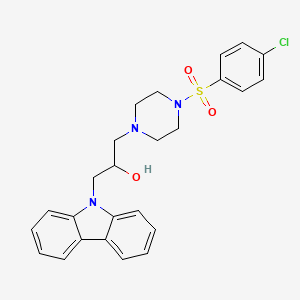
1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic compound that features a carbazole moiety, a piperazine ring, and a chlorophenyl sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Sulfonyl Group: This step involves sulfonylation reactions using chlorophenyl sulfonyl chloride.
Final Coupling: The final step involves coupling the carbazole and piperazine intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is explored for use in organic electronics and photonics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or ion channels.
Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(4-(phenylsulfonyl)piperazin-1-yl)propan-2-ol
- 1-(9H-carbazol-9-yl)-3-(4-(methylsulfonyl)piperazin-1-yl)propan-2-ol
Uniqueness
1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3S/c26-19-9-11-21(12-10-19)33(31,32)28-15-13-27(14-16-28)17-20(30)18-29-24-7-3-1-5-22(24)23-6-2-4-8-25(23)29/h1-12,20,30H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXDHLVENSDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2645187.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)
![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)
![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)
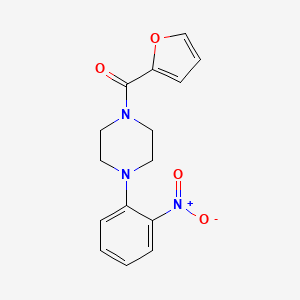
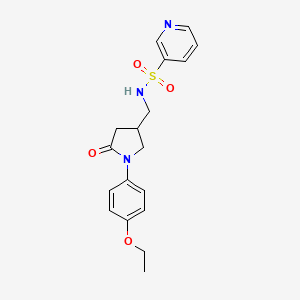


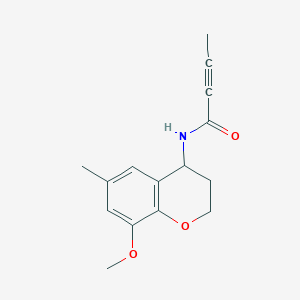
![1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2645205.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)
![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)
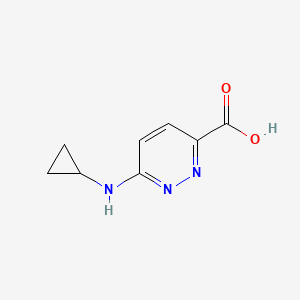
![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
